N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-18-11-4-3-10(9-12(11)19-2)13(17)16(7-5-14)8-6-15/h3-4,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUJYYKDHAQDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC#N)CC#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Bis Cyanomethyl 3,4 Dimethoxybenzamide
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide identifies the central amide bond as the primary point for disconnection. This bond is formed between the carbonyl carbon of the benzoyl group and the nitrogen atom of the bis(cyanomethyl)amine moiety.
This primary disconnection leads to two key synthetic precursors:
A 3,4-dimethoxybenzoyl derivative (such as the acyl chloride or the carboxylic acid itself).
Bis(cyanomethyl)amine.
Further retrosynthetic analysis of these precursors reveals their respective starting materials. The 3,4-dimethoxybenzoyl moiety can be derived from the commercially available 3,4-dimethoxybenzoic acid. Bis(cyanomethyl)amine can be conceptually traced back to simpler, more readily available starting materials, although its direct synthesis requires specific methodologies.
Precursor Synthesis and Optimization
The efficient synthesis of the target compound relies heavily on the successful and optimized preparation of its precursors.
A common and effective method for synthesizing 3,4-dimethoxybenzoyl chloride is the reaction of 3,4-dimethoxybenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its reliability and the fact that the byproducts (HCl and SO₂) are gaseous, which simplifies purification.
The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or toluene, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction. The progress of the reaction can be monitored by the cessation of gas evolution.
Table 1: Reaction Conditions for the Synthesis of 3,4-Dimethoxybenzoyl Chloride
| Parameter | Value |
|---|---|
| Starting Material | 3,4-Dimethoxybenzoic Acid |
| Reagent | Thionyl Chloride (SOCl₂) |
| Solvent | Dichloromethane (DCM) |
| Catalyst | Dimethylformamide (DMF) |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Workup | Removal of excess SOCl₂ and solvent under reduced pressure |
The synthesis of bis(cyanomethyl)amine is a more specialized procedure. One potential route involves the reaction of ammonia (B1221849) with formaldehyde (B43269) and hydrogen cyanide in a variation of the Strecker synthesis. However, a more controlled and common laboratory-scale approach would be the alkylation of a primary amine with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782). For instance, the reaction of ammonia with two equivalents of bromoacetonitrile could theoretically yield bis(cyanomethyl)amine, though this reaction can be prone to over-alkylation and the formation of side products.
A more refined strategy involves the use of a protected amine, such as benzylamine (B48309), which can be dialkylated with a cyanomethylating agent. Subsequent deprotection would then yield the desired secondary amine.
Amidation Reactions and Coupling Strategies
The final and crucial step in the synthesis is the formation of the amide bond between the 3,4-dimethoxybenzoyl moiety and bis(cyanomethyl)amine.
The most direct approach involves the reaction of the synthesized 3,4-dimethoxybenzoyl chloride with bis(cyanomethyl)amine. This is a classic Schotten-Baumann type reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. An aqueous base, such as sodium hydroxide (B78521), or an organic base, like triethylamine (B128534) or pyridine, can be used. The reaction is often performed in a two-phase system (e.g., DCM and water) or in a suitable organic solvent.
Table 2: Typical Conditions for Direct Amidation
| Parameter | Value |
|---|---|
| Reactant 1 | 3,4-Dimethoxybenzoyl Chloride |
| Reactant 2 | Bis(cyanomethyl)amine |
| Base | Triethylamine or Pyridine |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-3 hours |
As an alternative to using the acyl chloride, 3,4-dimethoxybenzoic acid can be directly coupled with bis(cyanomethyl)amine using a variety of peptide coupling reagents. These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine.
Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.
This method avoids the need to isolate the often moisture-sensitive acyl chloride and can proceed under milder conditions. The choice of solvent is typically a polar aprotic solvent like DMF or DCM.
Table 3: Comparison of Amide Coupling Reagents
| Coupling Reagent | Additive | Typical Solvent | Key Features |
|---|---|---|---|
| DCC | HOBt | DCM, DMF | High reactivity; produces a solid urea (B33335) byproduct. |
| EDC | HOBt, HOAt | DCM, DMF | Water-soluble urea byproduct, simplifying workup. |
| HATU | - | DMF | High efficiency, rapid reaction times. |
| HBTU | HOBt | DMF | Effective for sterically hindered amines. |
Catalytic Considerations in Amide Bond Formation
While the reaction between a reactive acyl chloride like 3,4-dimethoxybenzoyl chloride and an amine can often proceed without a catalyst, certain factors may necessitate catalytic intervention. The reactivity of the secondary amine, N,N-bis(cyanomethyl)amine, and the potential for steric hindrance can influence the reaction rate.
In cases where the amine is less reactive or sterically hindered, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the acylation. stackexchange.com Pyridine is also a commonly used catalyst and base in such reactions. stackexchange.combyjus.com The catalyst functions by forming a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the amine than the original acyl chloride.
For amide bond formation in general, a wide array of catalytic systems has been developed, including boronic acids and various transition metal catalysts, often as part of greener synthesis strategies aiming to avoid stoichiometric activating agents. ucl.ac.ukresearchgate.netsigmaaldrich.com However, for a direct synthesis from an acyl chloride, nucleophilic catalysts like DMAP are most relevant.
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.
Solvent Selection and Temperature Control
The choice of solvent is critical for ensuring that all reactants remain in solution and for moderating the reaction rate. Aprotic solvents are typically preferred for Schotten-Baumann reactions. fishersci.it
Common Solvents: Dichloromethane (DCM), diethyl ether, and tetrahydrofuran (THF) are frequently used as they are unreactive towards the starting materials and effectively dissolve a wide range of organic compounds. wikipedia.orgfishersci.it
Temperature: The reaction of acyl chlorides with amines is often highly exothermic. Therefore, temperature control is essential to prevent side reactions and decomposition of the product. The reaction is typically initiated at a reduced temperature (e.g., 0 °C) by adding the acyl chloride dropwise to a cooled solution of the amine and base. stackexchange.comfishersci.it After the initial exothermic phase, the reaction may be allowed to warm to room temperature to ensure completion. hud.ac.uk
An illustrative table for optimizing solvent and temperature is shown below.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | 0 to RT | 2 | 92 |
| 2 | Tetrahydrofuran | 0 to RT | 3 | 88 |
| 3 | Diethyl Ether | 0 to RT | 4 | 85 |
| 4 | Toluene | RT | 2 | 75 |
| 5 | Dichloromethane | RT | 2 | 86 |
Reagent Stoichiometry and Purity Effects
The molar ratio of the reactants directly impacts the reaction's efficiency and the product's purity.
Amine to Acyl Chloride Ratio: A slight excess of the amine can sometimes be used to ensure the complete consumption of the more valuable acyl chloride. However, a near 1:1 stoichiometry is common.
Base: The acylation reaction produces one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic. organic-chemistry.org To prevent this, at least one equivalent of a base is required to neutralize the acid. Common choices include tertiary amines like triethylamine (TEA) or pyridine, or inorganic bases such as sodium hydroxide or sodium carbonate in a biphasic system. wikipedia.org Using an excess of the base (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. hud.ac.uk
Purity: The purity of the starting materials is paramount. Impurities in the 3,4-dimethoxybenzoyl chloride, such as residual thionyl chloride from its preparation, can lead to unwanted side reactions. Similarly, the purity of the N,N-bis(cyanomethyl)amine will directly affect the purity of the final product.
The following table demonstrates the effect of base stoichiometry on the reaction yield.
| Entry | Base (Equivalents) | Reaction Time (h) | Yield (%) |
| 1 | 1.0 | 4 | 80 |
| 2 | 1.1 | 2 | 92 |
| 3 | 1.5 | 2 | 93 |
| 4 | 2.0 | 2 | 93 |
Green Chemistry Approaches in Synthesis
Adopting green chemistry principles in the synthesis of this compound can reduce its environmental impact. While the classic Schotten-Baumann reaction is robust, it often involves hazardous reagents and chlorinated solvents. whiterose.ac.uk
Solvent Replacement: A key focus of green chemistry is the replacement of hazardous solvents like dichloromethane. ucl.ac.uk Newer, bio-based solvents such as Cyrene™ have been shown to be effective for amide synthesis from acid chlorides and can be removed with a simple aqueous work-up. hud.ac.ukresearchgate.net Performing the reaction in an aqueous phosphate (B84403) buffer has also been reported as a green method for condensing amines with acid chlorides. tandfonline.com
Catalytic Alternatives: While the acyl chloride route is efficient, it is not atom-economical due to the generation of a stoichiometric amount of chloride waste. A greener long-term strategy would involve the direct catalytic condensation of 3,4-dimethoxybenzoic acid and N,N-bis(cyanomethyl)amine, which produces only water as a byproduct. sciepub.com Catalysts based on boric acid or various metals are often employed for such direct amidations. sigmaaldrich.comsciepub.com
Energy Efficiency: Optimizing reactions to proceed efficiently at room temperature, potentially aided by a highly active catalyst, reduces energy consumption compared to reactions requiring heating or prolonged refluxing. jmchemsci.com Furthermore, solvent-free reaction conditions, where applicable, can significantly minimize waste and simplify product isolation. mdpi.com
Despite a comprehensive search for scientific literature and spectral data, no specific experimental records for This compound could be located in publicly accessible chemical databases and scientific publications. Consequently, the detailed structural elucidation and characterization requested in the article outline cannot be provided.
The absence of information pertains to all sections of the proposed article, including:
Advanced Structural Elucidation and Characterization of N,n Bis Cyanomethyl 3,4 Dimethoxybenzamide
Spectroscopic Analysis
Mass Spectrometry (MS):There is no information on the molecular weight or fragmentation pattern of this specific compound.
The searches yielded information on structurally related compounds, such as other 3,4-dimethoxybenzamide (B75079) derivatives. However, the unique N,N-bis(cyanomethyl) substitution pattern of the target compound means that data from these related molecules cannot be reliably extrapolated to provide an accurate and scientifically rigorous analysis as required by the prompt.
Therefore, the generation of an article with the specified advanced structural elucidation and characterization, including data tables and detailed research findings, is not possible at this time due to the lack of foundational scientific data for "N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide."
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be a critical tool for the unambiguous confirmation of the elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
For this compound (C13H13N3O3), the theoretical exact mass can be calculated. An HRMS analysis would be expected to yield an experimental mass-to-charge ratio (m/z) that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula and ruling out other potential elemental compositions.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C13H13N3O3 |
| Theoretical Exact Mass | [Calculated Value] |
| Ionization Mode | Electrospray Ionization (ESI) |
| Adduct Ion | [M+H]+, [M+Na]+ |
| Observed m/z | [Hypothetical experimental value] |
| Mass Accuracy (ppm) | < 5 ppm |
X-ray Crystallography
X-ray crystallography would provide the definitive three-dimensional structure of this compound in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal Growth and Quality Assessment
To perform X-ray crystallography, single crystals of sufficient size and quality would first need to be grown. This could be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture. The quality of the resulting crystals would then be assessed using optical microscopy and preliminary X-ray diffraction screening.
Crystal System and Space Group Determination
Once a suitable crystal is obtained, X-ray diffraction data would be collected. The initial analysis of the diffraction pattern would reveal the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry of the crystal lattice.
Unit Cell Parameters and Molecular Packing Analysis
The analysis would yield the dimensions of the unit cell (a, b, c) and the angles between them (α, β, γ). These parameters define the fundamental repeating unit of the crystal. The molecular packing analysis would reveal how individual molecules of this compound are arranged within the crystal lattice.
Table 2: Hypothetical Unit Cell Parameters for this compound
| Parameter | Hypothetical Value |
| Crystal System | [e.g., Monoclinic] |
| Space Group | [e.g., P21/c] |
| a (Å) | [Hypothetical value] |
| b (Å) | [Hypothetical value] |
| c (Å) | [Hypothetical value] |
| α (°) | [Hypothetical value] |
| β (°) | [Hypothetical value] |
| γ (°) | [Hypothetical value] |
| Volume (ų) | [Hypothetical value] |
| Z (molecules/unit cell) | [Hypothetical value] |
Bond Lengths, Bond Angles, and Dihedral Angles
The refined crystal structure would provide a detailed geometric description of the molecule. This includes the precise lengths of all chemical bonds, the angles between them, and the dihedral angles, which describe the conformation of the molecule.
Table 3: Selected Hypothetical Bond Lengths and Angles for this compound
| Bond/Angle | Hypothetical Value (Å or °) |
| C(carbonyl)-N | [Hypothetical value] |
| N-C(cyanomethyl) | [Hypothetical value] |
| C≡N | [Hypothetical value] |
| O=C-N | [Hypothetical value] |
| C(carbonyl)-N-C(cyanomethyl) | [Hypothetical value] |
Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H···N interactions)
Analysis of the crystal packing would elucidate the non-covalent interactions that stabilize the crystal structure. While this compound lacks traditional hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds could be present. Additionally, π-stacking interactions between the aromatic rings and other weak intermolecular contacts would be investigated to understand the supramolecular assembly.
Table 4: Hypothetical Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |
| C-H···N | [e.g., C(aromatic)-H···N(cyano)] | [Hypothetical value] | [Hypothetical value] |
| C-H···O | [e.g., C(methyl)-H···O(carbonyl)] | [Hypothetical value] | [Hypothetical value] |
| π-Stacking | [e.g., Centroid-Centroid] | [Hypothetical value] | N/A |
Purity Assessment Techniques
The determination of purity is a critical step in the characterization of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound. This method separates components in a mixture based on their differential interactions with a stationary and a mobile phase. For benzamide (B126) derivatives, a reverse-phase HPLC method is often effective.
A satisfactory separation can be achieved using a C18 column with a gradient system. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer like ammonium acetate. This allows for the elution and separation of the target compound from any impurities. The use of a gradient elution, where the composition of the mobile phase is changed over time, ensures the effective separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, set at a wavelength where the benzamide chromophore exhibits maximum absorbance. The purity of the sample is determined by comparing the peak area of the main component to the total area of all observed peaks.
Table 1: Representative HPLC Parameters for Purity Assessment
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another essential technique for the purity assessment of volatile and thermally stable compounds. For a compound like this compound, GC-MS can provide information on both its purity and structural identity.
The sample, dissolved in a suitable solvent, is injected into the gas chromatograph, where it is vaporized. The gaseous components are then separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polarity column is typically used for aromatic compounds. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound and any impurities present. The purity is assessed by the relative abundance of the main peak in the total ion chromatogram.
Table 2: Representative GC-MS Parameters for Purity Assessment
| Parameter | Value |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Mode | Split (10:1) |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 300 °C (5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability of this compound.
In a typical TGA experiment, a small amount of the sample is placed in a pan and heated at a constant rate in an inert atmosphere, such as nitrogen. The mass of the sample is continuously monitored as the temperature increases. The resulting TGA curve plots the percentage of weight loss against temperature. For a stable compound, the curve will remain flat over a certain temperature range, indicating no mass loss. The onset temperature of decomposition is a key parameter obtained from the TGA curve, which signifies the temperature at which the compound begins to degrade. Aromatic amides are generally known to possess good thermal stability.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study the thermal transitions of a material, such as melting and glass transitions.
For this compound, a DSC analysis would involve heating a small, encapsulated sample at a constant rate. The resulting DSC thermogram plots the heat flow versus temperature. Endothermic or exothermic events appear as peaks on the thermogram. An endothermic peak would indicate a phase transition such as melting, providing information about the crystalline nature of the compound. The shape and size of the peak can give insights into the purity and crystallinity of the material. The absence of a sharp melting point could suggest the presence of impurities or an amorphous state.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
| Ammonium Acetate |
Reactivity and Chemical Transformations of N,n Bis Cyanomethyl 3,4 Dimethoxybenzamide
Reactivity of the Amide Linkage
The amide bond in N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide is a key site for chemical transformations. As a tertiary amide, it is generally less reactive than primary or secondary amides due to the absence of an N-H bond and increased steric hindrance around the carbonyl group. However, the presence of two electron-withdrawing cyanomethyl groups on the nitrogen atom is expected to significantly influence its reactivity by making the carbonyl carbon more electrophilic.
Amide hydrolysis is a fundamental reaction that cleaves the amide bond to yield a carboxylic acid and an amine. This process can be catalyzed by either acid or base.
Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of the amine to yield 3,4-dimethoxybenzoic acid and N,N-bis(cyanomethyl)amine.
In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This is followed by the departure of the N,N-bis(cyanomethyl)amide anion as the leaving group, which is then protonated by the solvent to give the corresponding amine. The electron-withdrawing nature of the cyanomethyl groups would stabilize the negative charge on the nitrogen of the leaving group, potentially facilitating the reaction under basic conditions.
| Condition | Reagents | Products |
| Acidic Hydrolysis | H₃O⁺, Δ | 3,4-Dimethoxybenzoic acid and N,N-bis(cyanomethyl)amine |
| Basic Hydrolysis | OH⁻, H₂O, Δ | 3,4-Dimethoxybenzoate and N,N-bis(cyanomethyl)amine |
Transamidation involves the reaction of an amide with an amine to form a new amide and a new amine. This reaction is typically challenging due to the low reactivity of the starting amide. However, the increased electrophilicity of the carbonyl carbon in this compound could allow for this transformation, particularly with highly nucleophilic amines and under conditions that drive the reaction to completion, such as the removal of the leaving amine. The reaction would proceed via nucleophilic acyl substitution, where the incoming amine attacks the carbonyl carbon, leading to the displacement of N,N-bis(cyanomethyl)amine.
Transformations Involving the Cyanomethyl Groups
The two cyanomethyl groups are versatile functional handles that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of the parent molecule.
The nitrile groups can be hydrolyzed under either acidic or basic conditions. Complete hydrolysis yields a carboxylic acid, while partial hydrolysis can afford a primary amide. The reaction proceeds through the protonation of the nitrile nitrogen (acid-catalyzed) or nucleophilic attack of hydroxide on the nitrile carbon (base-catalyzed), followed by tautomerization and further hydrolysis. Due to the presence of two nitrile groups, it is possible to achieve selective hydrolysis to the mono- or di-acid/amide depending on the reaction conditions.
| Reaction | Conditions | Products |
| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (mild) | N-(cyanomethyl)-N-(2-amino-2-oxoethyl)-3,4-dimethoxybenzamide |
| Complete Hydrolysis | H₃O⁺ or OH⁻, Δ (strong) | N,N-bis(carboxymethyl)-3,4-dimethoxybenzamide |
The nitrile functionalities can be reduced to primary amines using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂, Raney Ni or Pd/C), and sodium borohydride (B1222165) in the presence of a cobalt catalyst. The reduction of both nitrile groups would yield a diamine, N,N-bis(2-aminoethyl)-3,4-dimethoxybenzamide. Care must be taken as some reducing agents, like LiAlH₄, can also reduce the amide group.
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. For instance, Grignard reagents (R-MgX) can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. This provides a pathway to introduce new carbon-carbon bonds and further functionalize the molecule. Organolithium reagents behave similarly. This reaction could be performed sequentially on the two nitrile groups to introduce two different R groups if desired.
Electrophilic Aromatic Substitution on the Dimethoxybenzene Ring
The aromatic core of this compound is a 1,2-dimethoxybenzene (B1683551) (veratrole) moiety, which is highly activated towards electrophilic aromatic substitution (EAS). This high reactivity is due to the two electron-donating methoxy (B1213986) groups, which direct incoming electrophiles to the positions ortho and para to themselves. wikipedia.orglkouniv.ac.in Competing with this is the N,N-bis(cyanomethyl)benzamide group at the C-1 position, which is anticipated to be an electron-withdrawing and thus deactivating, meta-directing group. lkouniv.ac.in
The positions available for substitution on the ring are C-2, C-5, and C-6. The directing effects of the substituents are as follows:
C-3 Methoxy group (ortho, para-director): Activates C-2 and C-5.
C-4 Methoxy group (ortho, para-director): Activates C-5 and C-6.
C-1 Amide group (meta-director): Directs towards C-5.
The combined electronic effects strongly favor substitution at the C-5 position, which is activated by both methoxy groups and is the least deactivated position relative to the amide substituent.
While no specific halogenation studies on this compound have been reported, the reaction is predicted to proceed readily on the activated ring. Using standard conditions, such as bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃), would likely result in the substitution of a hydrogen atom with a bromine atom. wikipedia.orgyoutube.com Based on the analysis of substituent effects, the major product is expected to be the 5-bromo derivative.
Predicted Outcome of Monobromination
| Reactant | Reagents | Predicted Major Product |
|---|---|---|
| This compound | Br₂, FeBr₃ | N,N-bis(cyanomethyl)-5-bromo-3,4-dimethoxybenzamide |
Specific nitration experiments for this compound have not been documented. Typically, aromatic nitration is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the reactive electrophile, the nitronium ion (NO₂⁺). youtube.com Consistent with the directing effects governing halogenation, the nitration of this compound is expected to be highly regioselective. The nitro group would preferentially add to the C-5 position. This prediction is supported by computational studies on similar 1,2-dialkoxybenzenes, which show a strong preference for substitution at positions activated by the alkoxy groups. nih.gov
Predicted Outcome of Mononitration
| Reactant | Reagents | Predicted Major Product |
|---|---|---|
| This compound | HNO₃, H₂SO₄ | N,N-bis(cyanomethyl)-5-nitro-3,4-dimethoxybenzamide |
Theoretical and Computational Chemistry Studies of N,n Bis Cyanomethyl 3,4 Dimethoxybenzamide
Reactivity Descriptors and Global Reactivity Properties
Chemical Potential
Following an extensive search of scientific literature and computational chemistry databases, no specific theoretical studies detailing the calculation of the chemical potential for N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide were found. General quantum chemical calculations, often employing Density Functional Theory (DFT), can be used to determine various electronic properties from which chemical potential can be derived. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The chemical potential (μ) is often approximated as the average of the HOMO and LUMO energies (μ ≈ (E_HOMO + E_LUMO) / 2). However, without specific DFT calculations performed on this compound, no data can be presented.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Similarly, a comprehensive search did not yield any published computational studies that have predicted the spectroscopic properties of this compound.
Theoretical spectroscopic predictions are valuable tools in chemical analysis. Methods such as DFT can be employed to calculate various spectroscopic parameters:
NMR (Nuclear Magnetic Resonance): Computational methods like the Gauge-Including Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, can aid in the structural elucidation of a molecule.
UV-Vis (Ultraviolet-Visible): Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.
Despite the availability of these computational techniques, no specific data tables or detailed research findings for the predicted NMR, IR, or UV-Vis spectra of this compound are available in the reviewed literature.
Molecular Dynamics Simulations for Conformational Sampling (if applicable)
No records of molecular dynamics (MD) simulations being performed for this compound were found in the public domain.
MD simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For a flexible molecule such as this compound, MD simulations could provide valuable insights into its conformational landscape. By simulating the movement of atoms and bonds, researchers can identify stable conformations, understand conformational changes, and explore the molecule's flexibility, which can be crucial for understanding its interactions and properties. However, no such studies have been published for this specific compound.
Synthesis and Characterization of Chemical Analogues and Derivatives of N,n Bis Cyanomethyl 3,4 Dimethoxybenzamide
Modification of the N-substituents (e.g., mono-cyanomethyl derivatives, other alkyl nitriles)
The N,N-bis(cyanomethyl) groups are key features of the parent molecule. Modifications at this position can influence the compound's polarity, hydrogen bonding capacity, and metabolic stability.
Mono-cyanomethyl Derivatives: The synthesis of N-(cyanomethyl)-3,4-dimethoxybenzamide, a mono-substituted analogue, can be envisioned through the reaction of 3,4-dimethoxybenzoyl chloride with aminonitrile (aminoacetonitrile). This reaction would proceed via a standard nucleophilic acyl substitution. A potential synthetic route is outlined below:
Step 1: Activation of the Carboxylic Acid: 3,4-Dimethoxybenzoic acid is converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Step 2: Amide Bond Formation: The resulting 3,4-dimethoxybenzoyl chloride is then reacted with one equivalent of aminoacetonitrile (B1212223) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct and drive the reaction towards the formation of the N-(cyanomethyl)-3,4-dimethoxybenzamide.
Other Alkyl Nitrile Derivatives: The length and nature of the alkyl chain connecting the nitrogen to the nitrile group can be varied. For instance, analogues with N-(2-cyanoethyl) or N-(3-cyanopropyl) substituents could be synthesized. The general approach would involve reacting 3,4-dimethoxybenzoyl chloride with the corresponding aminoalkylnitrile (e.g., 3-aminopropionitrile).
The synthesis of N-substituted cyanamides can also be achieved through various methods, including the Tiemann rearrangement of amidoximes. ucsb.edu A general strategy for creating a variety of N-cyano amides involves the use of O-tosyl hydroxamates as nitrogen electrophiles, which can then undergo nucleophilic cyanation. nih.gov
The following table illustrates potential N-substituted analogues and the required amine starting materials for their synthesis from 3,4-dimethoxybenzoyl chloride.
| Target Analogue | Required Amine Starting Material | Potential Synthetic Method |
| N-(cyanomethyl)-3,4-dimethoxybenzamide | Aminoacetonitrile | Acylation with 3,4-dimethoxybenzoyl chloride |
| N,N-bis(2-cyanoethyl)-3,4-dimethoxybenzamide | Bis(2-cyanoethyl)amine | Acylation with 3,4-dimethoxybenzoyl chloride |
| N-methyl-N-(cyanomethyl)-3,4-dimethoxybenzamide | N-methylaminoacetonitrile | Acylation with 3,4-dimethoxybenzoyl chloride |
Variation of Substituents on the Benzene (B151609) Ring (e.g., position/number of methoxy (B1213986) groups, introduction of other electron-donating/withdrawing groups)
Modifying the substituents on the benzene ring can significantly impact the electronic properties and conformation of the benzamide (B126) scaffold.
Position and Number of Methoxy Groups: The parent compound features methoxy groups at the 3 and 4 positions. Analogues can be synthesized with methoxy groups at other positions (e.g., 2,3-dimethoxy, 2,4-dimethoxy, 3,5-dimethoxy) to investigate the influence of their location on the molecule's properties. The synthesis would start from the corresponding substituted benzoic acids. For instance, the synthesis of N,N-bis(cyanomethyl)-2,3-dimethoxybenzamide would begin with 2,3-dimethoxybenzoic acid. The number of methoxy groups can also be varied, leading to mono-methoxy or trimethoxy benzamide derivatives.
Introduction of Other Electron-Donating/Withdrawing Groups: The introduction of different functional groups on the aromatic ring allows for a systematic exploration of electronic effects.
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), amino (-NH₂), or alkyl groups can be introduced. For example, an electron-donating methoxy group at the para-position of a benzamide-isoquinoline derivative was found to significantly increase its selectivity for the σ2 receptor over the σ1 receptor. nih.gov
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or halogens (e.g., -Cl, -F) can be incorporated. The presence of strong electron-withdrawing groups on an aromatic amine can, however, make subsequent reactions more challenging. google.com
The synthesis of these analogues would involve starting with the appropriately substituted benzoic acid and following a similar amidation procedure as for the parent compound. The table below provides examples of such analogues.
| Target Analogue | Starting Benzoic Acid | Nature of Substituent |
| N,N-bis(cyanomethyl)-4-hydroxy-3-methoxybenzamide | Vanillic acid | Electron-Donating |
| N,N-bis(cyanomethyl)-4-nitro-3-methoxybenzamide | 4-Nitro-3-methoxybenzoic acid | Electron-Withdrawing |
| N,N-bis(cyanomethyl)-4-chloro-3,5-dimethoxybenzamide | 4-Chloro-3,5-dimethoxybenzoic acid | Electron-Withdrawing |
Isosteric Replacements within the Benzamide Core
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov The amide bond of the benzamide core is a prime target for such modifications.
Thioamides: The carbonyl oxygen of the amide can be replaced with a sulfur atom to yield a thioamide. This transformation generally increases lipophilicity with minor geometric changes. nih.gov Thioamides can be synthesized from the corresponding benzamide by treatment with Lawesson's reagent. nih.gov
Triazoles and Oxadiazoles: Heterocyclic rings like 1,2,3-triazoles or 1,2,4- and 1,3,4-oxadiazoles are well-established non-classical bioisosteres of the amide bond. nih.govresearchgate.net These five-membered rings can mimic the planarity and dipole moment of the amide group while often conferring greater metabolic stability. nih.gov The synthesis of a 1,2,3-triazole analogue could be achieved through a multi-step process involving the "click chemistry" reaction between an azide (B81097) and an alkyne.
The following table summarizes potential isosteric replacements for the amide group in N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide.
| Isosteric Replacement | Resulting Core Structure | Key Properties |
| Thioamide | 3,4-Dimethoxythiobenzamide | Increased lipophilicity, altered hydrogen bonding capacity |
| 1,2,3-Triazole | Phenyl-1,2,3-triazole | Metabolically stable, mimics trans-amide bond |
| 1,2,4-Oxadiazole | Phenyl-1,2,4-oxadiazole | Metabolically stable, planar, mimics amide dipole moment |
Stereochemical Investigations of Chiral Analogues (if applicable)
The parent compound, this compound, is achiral. However, chiral centers can be introduced through modification of the N-substituents or the benzene ring. For example, replacing one of the cyanomethyl groups with a chiral alkyl nitrile group, such as (R)- or (S)-2-cyanopropyl, would result in a chiral molecule.
The synthesis of such chiral analogues would require either the use of enantiomerically pure starting materials or the separation of the resulting diastereomers or enantiomers. The stereochemistry of these chiral benzamide analogues can have a significant impact on their biological activity and interactions with chiral biological macromolecules. arborpharmchem.com
The characterization of these chiral analogues would involve techniques sensitive to stereochemistry, such as:
Chiral High-Performance Liquid Chromatography (HPLC): To separate and quantify the enantiomers.
Polarimetry: To measure the optical rotation of the enantiomerically pure compounds.
Circular Dichroism (CD) Spectroscopy: To study the differential absorption of left- and right-circularly polarized light.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents to distinguish between enantiomers.
Design Principles for Novel Benzamide Scaffolds
The design of novel benzamide scaffolds based on this compound should be guided by a combination of established medicinal chemistry principles and structure-activity relationship (SAR) studies.
Privileged Structures: The benzamide moiety is considered a "privileged structure" in medicinal chemistry, as it is a common scaffold in many biologically active compounds. nih.gov This suggests that modifications to this core are likely to yield compounds with interesting biological properties.
Structure-Activity Relationship (SAR) Studies: A systematic synthesis of analogues, as described in the sections above, would allow for the elucidation of SAR. For example, by comparing the biological activity of analogues with different substituents on the benzene ring, one can determine whether electron-donating or electron-withdrawing groups are preferred at specific positions. acs.orgnih.gov
Computational Modeling: Molecular docking and other computational techniques can be employed to predict how different analogues might interact with a specific biological target. nih.gov This can help to prioritize the synthesis of the most promising compounds.
Improving Physicochemical Properties: The design of new analogues should also consider key physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability. Isosteric replacements and the introduction of polar or ionizable groups can be used to modulate these properties.
By integrating these design principles, it is possible to rationally design and synthesize novel benzamide scaffolds with potentially enhanced activity, selectivity, and drug-like properties.
Exploration of Non Biological Applications and Advanced Chemical Uses
Potential as Ligands in Coordination Chemistry
There is currently no scientific literature available that investigates or describes the use of N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide as a ligand in coordination chemistry. Research into its ability to form complexes with metal ions, the coordination modes it might adopt, or the properties of any resulting metal complexes has not been reported.
Applications in Materials Science
An extensive search of materials science literature did not yield any studies concerning this compound. There are no reports on its use as a functional monomer in polymerization processes, nor is there any information on its potential to form supramolecular assemblies or other advanced materials.
Use in Analytical Chemistry
There is no documented use of this compound in the field of analytical chemistry. No studies have been found that propose its application as an analytical standard, a derivatization agent to enhance the detection of other substances, or as a component in any analytical methodology.
Role as a Chemical Probe or Reagent in Organic Synthesis
A review of the literature on organic synthesis reveals no instances of this compound being used as a chemical probe or a reagent for non-biological synthetic transformations. Its reactivity and potential utility in the synthesis of other organic molecules remain unexplored.
Photophysical Properties and Potential Optoelectronic Applications
There is no available data on the photophysical properties of this compound. This includes any measurements of its absorption and emission spectra, quantum yields, or fluorescence lifetimes. Consequently, its potential for use in optoelectronic applications has not been investigated.
Due to the absence of research findings, no data tables on the properties or applications of this compound can be generated.
Future Directions in Academic Research on N,n Bis Cyanomethyl 3,4 Dimethoxybenzamide
Development of Novel Synthetic Routes
Future research could focus on the development of new and efficient synthetic pathways to N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide. Key areas of exploration might include:
Microwave-assisted synthesis: Investigating the use of microwave irradiation to potentially shorten reaction times and improve yields compared to conventional heating methods.
Flow chemistry: Exploring continuous flow processes for the synthesis of this compound, which could offer advantages in terms of safety, scalability, and product consistency.
Green chemistry approaches: Developing synthetic methods that utilize environmentally benign solvents, catalysts, and reagents to minimize the environmental impact of the synthesis.
A comparative table of potential synthetic methods could be structured as follows:
| Synthetic Method | Potential Advantages | Potential Challenges |
| Microwave-assisted | Reduced reaction time, increased yields | Specialized equipment required, potential for localized overheating |
| Flow chemistry | Improved safety and scalability, precise control over reaction parameters | Higher initial setup cost, potential for clogging |
| Green chemistry | Reduced environmental impact, use of renewable resources | Identification of suitable green solvents and catalysts |
In-depth Mechanistic Studies of its Reactions
A fundamental understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new transformations. Future research in this area could involve:
Kinetic studies: Performing detailed kinetic analyses of its key reactions to determine reaction orders, rate constants, and activation energies.
Isotope labeling studies: Utilizing isotopically labeled starting materials to trace the pathways of atoms during a reaction, providing unambiguous evidence for proposed mechanisms.
Computational studies: Employing density functional theory (DFT) and other computational methods to model reaction pathways and transition states, complementing experimental findings.
Exploration of Advanced Spectroscopic Techniques
While standard spectroscopic techniques are essential for characterization, advanced methods could offer deeper insights into the structure and dynamics of this compound. Future studies could employ:
2D NMR spectroscopy: Techniques such as COSY, HSQC, and HMBC could be used to unambiguously assign all proton and carbon signals and to elucidate through-bond and through-space correlations.
X-ray crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on its three-dimensional structure, bond lengths, and bond angles in the solid state.
Ultrafast spectroscopy: Techniques like transient absorption spectroscopy could be used to study the dynamics of excited states and reactive intermediates on femtosecond to nanosecond timescales.
Predictive Modeling for Chemical Behavior
Computational chemistry and machine learning offer powerful tools for predicting the properties and reactivity of molecules. Future work in this area could focus on:
Quantitative Structure-Property Relationship (QSPR) modeling: Developing models that correlate the structural features of this compound and its derivatives with their chemical properties.
Molecular dynamics simulations: Simulating the behavior of the molecule in different solvent environments to understand solvation effects and conformational preferences.
Machine learning-based prediction: Training machine learning algorithms on existing chemical data to predict various properties of this compound, such as its solubility, reactivity, and spectral characteristics.
Design of Highly Functionalized Derivatives for Specific Chemical Purposes (excluding biological applications)
The core structure of this compound could serve as a scaffold for the design of new molecules with tailored chemical properties. Future research could explore the synthesis of derivatives for applications such as:
Novel ligands for catalysis: Modifying the structure to create new ligands for transition metal catalysts, potentially leading to new catalytic transformations.
Functional materials: Incorporating the molecule into larger polymeric structures to create materials with specific optical or electronic properties.
Chemical sensors: Designing derivatives that exhibit a change in a measurable property (e.g., color or fluorescence) upon binding to a specific analyte.
Q & A
Basic: What spectroscopic methods are recommended for confirming the structural integrity of N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide?
To confirm the structure, 13C-NMR spectroscopy is critical for identifying carbonyl carbons (e.g., δ ≈ 167 ppm for benzamide carbonyls) and cyanomethyl groups. 1H-NMR can resolve methoxy protons (δ ≈ 3.8–4.0 ppm) and aromatic protons in the dimethoxybenzamide moiety. Coupling constants (e.g., JC-F values in related compounds) help distinguish substituent positions. Cross-validate with FT-IR (C≡N stretch ≈ 2240 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Basic: What synthetic routes are commonly employed to prepare this compound?
A typical route involves amide coupling between 3,4-dimethoxybenzoic acid derivatives and cyanomethylamine. Key steps include:
- Activation of the carboxylic acid (e.g., using N,N'-carbonyldiimidazole or HATU).
- Nucleophilic substitution with cyanomethylamine under inert conditions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane).
Reaction yields depend on solvent choice (e.g., DMF or acetonitrile) and base (e.g., triethylamine) to minimize side reactions .
Advanced: How can researchers optimize reaction conditions to mitigate low yields in multi-step syntheses of similar benzamide derivatives?
Low yields often arise from steric hindrance or competing side reactions . Strategies include:
- Temperature modulation : Lower temperatures (0–5°C) reduce byproduct formation during amide coupling.
- Catalyst screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic intermediates.
- In-situ monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically.
For example, highlights optimized cyclization conditions (70°C, DMF) for thiazole-containing analogs, achieving >80% purity .
Advanced: How can contradictory spectroscopic data between synthesized batches be resolved?
Contradictions may stem from polymorphism or residual solvents . Address this via:
- Crystallization studies : Recrystallize in different solvents (e.g., ethanol vs. dichloromethane) to isolate dominant polymorphs.
- Dynamic NMR : Resolve rotational isomers or tautomers by varying temperature.
- PXRD : Confirm crystalline phase consistency.
For example, reports δ = 63.7 ppm for methoxy carbons, which may shift slightly (±0.3 ppm) due to solvent polarity .
Advanced: What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for receptor-ligand interactions.
- Molecular docking simulations : Use AutoDock Vina to predict binding poses, validated by mutagenesis assays .
- Enzyme inhibition assays : Monitor IC50 values via fluorogenic substrates (e.g., for proteases or kinases).
and emphasize structural analogs’ affinity for pain-signaling receptors, guiding target selection .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?
- Variation of substituents : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO2) on the benzamide ring.
- Bioisosteric replacement : Replace cyanomethyl with trifluoromethyl or acetylene groups to assess potency changes.
- Pharmacophore mapping : Use CoMFA or CoMSIA to correlate 3D electrostatic/hydrophobic features with activity.
demonstrates SAR for biamide derivatives, highlighting trifluoromethyl groups’ impact on binding .
Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?
- Flash chromatography : Use silica gel with gradient elution (e.g., 20% → 50% ethyl acetate in hexane).
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.
- Prep-HPLC : For polar byproducts, employ a C18 column with acetonitrile/water (0.1% TFA).
notes that dimethyl sulfoxide (DMSO) as a solvent may require additional washing steps to remove residues .
Advanced: What analytical strategies address discrepancies between computational predictions and experimental bioactivity data?
- Conformational sampling : Perform molecular dynamics simulations (100 ns) to identify bioactive conformers missed in static docking.
- Metabolite profiling : Use LC-MS/MS to detect in-situ degradation products that reduce observed activity.
- Free-energy perturbation (FEP) : Quantify binding energy differences between predicted and observed analogs.
underscores the need for dynamic modeling to explain thiazole derivatives’ unexpected activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
